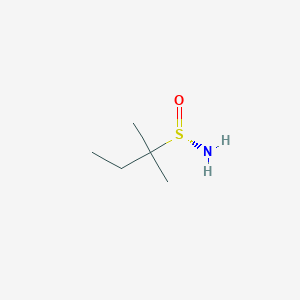

![molecular formula C18H25NO3 B2707793 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- CAS No. 1574278-79-7](/img/structure/B2707793.png)

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

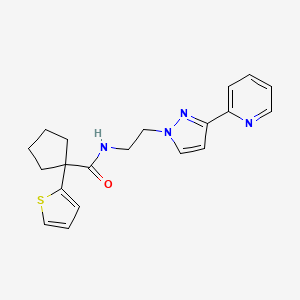

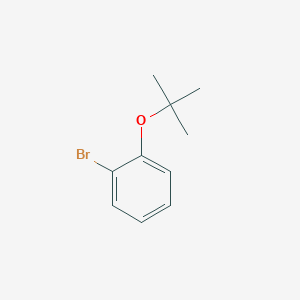

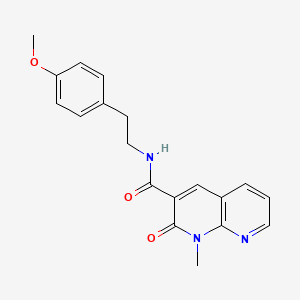

“4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Studies have been conducted to understand the molecular structure of 1-piperidineacetic acid complexes through X-ray diffraction and FTIR spectroscopy. For instance, the molecular structure of 1-piperidinium acid perchlorate was characterized, revealing its crystalline complex formation and hydrogen bonding patterns (Dega-Szafran et al., 2002). Similarly, conformational analyses of 1-piperidineacetic acid have been performed to understand its structural properties and interactions (Dega-Szafran et al., 2002).

Antimycobacterial Applications

Research on spiro-piperidin-4-ones, which are structurally related to 4-piperidineacetic acid derivatives, has shown promising antimycobacterial activity. A study highlighted the atom-economic and stereoselective synthesis of these compounds, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Kumar et al., 2008).

Synthesis and Characterization

The synthesis and characterization of derivatives of piperidineacetic acid and related compounds have been extensively studied. For example, the synthesis of 3,4-(methylenedioxy) phenylacetic acid through reactions involving piperonal aldehyde as a raw material demonstrates the versatility of piperidineacetic acid derivatives in chemical synthesis (Han Xue-lian, 2007).

Anticancer Potential

Derivatives of piperidineacetic acid have been evaluated for their potential anticancer activities. A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed that some derivatives exhibited strong anticancer activities, suggesting their utility in developing new anticancer agents (Rehman et al., 2018).

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The future directions in this field may involve the development of more efficient synthesis methods, exploration of new biological activities, and the design of drugs with improved efficacy and safety profiles .

Mecanismo De Acción

Target of Action

Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of piperidine derivatives .

Propiedades

IUPAC Name |

2-[1-[3-(2-methylphenyl)butanoyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13-5-3-4-6-16(13)14(2)11-17(20)19-9-7-15(8-10-19)12-18(21)22/h3-6,14-15H,7-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNZYRZIZAOXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)CC(=O)N2CCC(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)

![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)

![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)

![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)

![(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707719.png)

![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)

![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)